Ethyl 5-cyclopropylisoxazole-3-carboxylate
Description
Ethyl 5-cyclopropylisoxazole-3-carboxylate (CAS: 21080-81-9; molecular formula: C₉H₁₁NO₃; molecular weight: 181.19) is a liquid-phase isoxazole derivative with a cyclopropyl substituent at the 5-position of the isoxazole ring . Its synthesis involves cycloaddition reactions, yielding 84% purity after silica gel chromatography, as confirmed by NMR and mass spectrometry (MS (CI) m/z: 182 (M+H)+) .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-8(13-10-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKHEATVFWAIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716930 | |
| Record name | Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-81-9 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate typically involves:
- Formation of the isoxazole ring system.
- Introduction of the cyclopropyl substituent at the 5-position.
- Esterification to form the ethyl carboxylate at the 3-position.
These steps can be achieved through a combination of cyclization, cyclopropanation, and esterification reactions under controlled conditions.
Formation of the Isoxazole Ring
The isoxazole ring is commonly synthesized via cyclization reactions involving precursors such as β-ketoesters or β-diketones with hydroxylamine derivatives. One classical approach is the reaction of an appropriate β-ketoester with hydroxylamine hydrochloride under acidic or basic conditions to yield the isoxazole ring.
For this compound, the precursor methyl 3-cyclopropyl-3-oxo-propanoate or similar β-ketoesters bearing a cyclopropyl group can be employed. The cyclization with hydroxylamine leads to the formation of the isoxazole ring bearing the cyclopropyl substituent at the 5-position and a keto or ester function at the 3-position, which can then be esterified if necessary.
Introduction of the Cyclopropyl Group
The cyclopropyl group at the 5-position can be introduced via:
- Using cyclopropyl-substituted β-ketoesters as starting materials.
- Cyclopropanation reactions on an isoxazole precursor that has an olefinic side chain, using reagents such as diazomethane or Simmons-Smith reagents.
The preferred industrial and laboratory method is to start with cyclopropyl-substituted ketoesters to ensure regioselectivity and yield, avoiding post-cyclization modifications.
Esterification to Ethyl Carboxylate
The carboxylate group at the 3-position is introduced or converted to the ethyl ester via standard esterification methods:
- Direct esterification of the carboxylic acid with ethanol in the presence of acid catalysts.
- Transesterification of methyl esters to ethyl esters using ethanol and acid/base catalysts.
These reactions are typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.
Representative Preparation Route (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | β-ketoester (e.g., methyl 3-cyclopropyl-3-oxo-propanoate) + hydroxylamine hydrochloride, acidic or basic medium, reflux | Formation of 5-cyclopropylisoxazole-3-carboxylic acid or ester intermediate |
| 2 | Esterification | Ethanol, acid catalyst (e.g., sulfuric acid), reflux | Conversion to this compound |
| 3 | Purification | Extraction, washing, drying over anhydrous sodium sulfate | Isolation of pure product with high yield and purity |
Industrial and Research Considerations
- Purity and Yield: Reported yields for related isoxazole esters are typically high (above 85%), with purity exceeding 95% after purification steps such as recrystallization or chromatography.
- Reaction Conditions: Mild acidic or basic conditions are preferred to avoid decomposition of the sensitive isoxazole ring.
- Catalysts and Solvents: Common solvents include ethanol, methanol, and polar aprotic solvents; catalysts include sulfuric acid or p-toluenesulfonic acid for esterification.
- Safety: Cyclopropyl-containing intermediates require careful handling due to ring strain and potential reactivity.
Summary Table of Preparation Methods
| Preparation Stage | Typical Reagents/Conditions | Key Parameters | Outcome/Remarks |
|---|---|---|---|
| Isoxazole ring formation | β-ketoester + hydroxylamine hydrochloride | Acidic/basic medium, reflux 2-6 hours | Formation of isoxazole ring with cyclopropyl substituent |
| Cyclopropyl introduction | Use of cyclopropyl-substituted β-ketoesters | Controlled temperature, inert atmosphere | Ensures regioselective substitution |
| Esterification | Ethanol + acid catalyst | Reflux 3-8 hours | Conversion to ethyl ester, high yield |
| Purification | Extraction, washing, drying | Room temperature | High purity product (>95%) |
Research Findings and Optimization
- The use of cyclopropyl-substituted β-ketoesters as starting materials streamlines the synthesis by incorporating the cyclopropyl group early, improving selectivity and yield.
- Molecular characterization by NMR and MS confirms the structure and purity of the product, essential for downstream applications.
- Optimization of reaction times and temperatures during cyclization and esterification maximizes yield and minimizes side reactions.
- Industrial scale-up may employ continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyclopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-cyclopropylisoxazole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of isoxazole derivatives are heavily influenced by substituents at the 5-position. Key analogs include:
Key Observations :
- Cyclopropyl vs.
- tert-Butyl vs. Cyclopropyl : The tert-butyl group increases steric bulk, which may hinder interactions in biological systems compared to the planar cyclopropyl ring .
- Hydroxymethyl Derivative : The hydroxymethyl substituent improves hydrophilicity (Topological Polar Surface Area: 72.6 ), making it more suitable for aqueous-phase reactions than the hydrophobic cyclopropyl analog .
Biological Activity
Ethyl 5-cyclopropylisoxazole-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- CAS Number : 21080-81-9
The compound features an isoxazole ring, which is known for its diverse biological activity, including anti-inflammatory, antimicrobial, and anticancer properties .
1. EPAC Inhibition
Recent studies have highlighted that this compound acts as a selective inhibitor of Exchange Protein Activated by cAMP (EPAC). EPAC proteins are involved in various physiological processes, including insulin secretion and cardiac function. The compound has been shown to inhibit EPAC-mediated signaling pathways, which may have implications for treating diseases such as diabetes and cancer .
2. Anticancer Properties
In vitro studies have demonstrated that this compound can reduce cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) models. This suggests its potential utility in cancer therapy by targeting metastasis-related pathways .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Insulin Secretion : The compound was found to block intracellular Akt phosphorylation and EPAC-mediated Rap1 activation in pancreatic β-cells, leading to decreased insulin secretion. This finding supports its role as a pharmacological probe in diabetes research .
- Effects on Cancer Cells : In PDA cell lines, treatment with this compound resulted in significant reductions in cell migration and invasion without affecting overall cell viability .
Summary of Biological Activities
| Activity Area | Observations |
|---|---|
| EPAC Inhibition | Selectively inhibits EPAC signaling pathways; potential therapeutic implications in diabetes. |
| Anticancer Effects | Reduces migration and invasion in pancreatic cancer cells; may serve as a novel anticancer agent. |
| Insulin Regulation | Decreases insulin secretion by blocking key signaling pathways in pancreatic β-cells. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 5-cyclopropylisoxazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclopropyl-substituted isoxazoles can be prepared by reacting cyclopropane derivatives with hydroxylamine intermediates under alkaline conditions. A two-step procedure from acetone derivatives yields 55% product, as demonstrated in NMR-characterized syntheses (δ 6.37 ppm for the isoxazole proton; cyclopropyl and ethyl ester groups confirmed via splitting patterns) . Key factors affecting yield include temperature control (e.g., 80°C for cyclization), solvent polarity, and stoichiometric ratios of reactants like hydroxylamine and diketones.
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the ¹H NMR spectrum (600 MHz, CDCl₃) of analogous isoxazole esters shows distinct signals for the cyclopropyl group (δ 1.37–1.41 ppm) and ester functionality (δ 4.38–4.43 ppm for the ethyl group) . High-resolution mass spectrometry (HRMS) and HPLC are used to confirm molecular weight and purity. Contaminants from incomplete cyclization (e.g., unreacted diketones) are monitored via TLC with ethyl acetate/hexane eluents.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for defects before use .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or ignition sources due to electrostatic risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
Advanced Research Questions
Q. How do electronic effects of the cyclopropyl substituent influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The cyclopropyl group’s strain and σ-donor/π-acceptor properties alter electron density at the isoxazole ring. For example, DFT calculations or Hammett plots can quantify substituent effects on reaction rates. Comparative studies with methyl or phenyl analogs (e.g., ethyl 5-methylisoxazole-3-carboxylate ) reveal reduced electrophilicity at the 3-carboxylate position due to cyclopropyl’s inductive effects. This impacts applications in Suzuki couplings or amidation reactions.
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:
- Tautomerism : Isoxazole rings can exhibit keto-enol tautomerism, resolved by variable-temperature NMR or deuteration studies.
- Solvent Artifacts : CDCl₃ may interact with ester groups, shifting proton signals. Cross-validate with DMSO-d₆ spectra .
- X-ray Crystallography : Absolute configuration confirmation (e.g., using SHELX refinement ) resolves ambiguities in NOESY or COSY data.
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets like kinases?
- Methodological Answer :
- Substituent Modification : Replace the cyclopropyl group with bulkier substituents (e.g., 3,4-dimethoxyphenyl ) to enhance binding to hydrophobic kinase pockets.
- Bioisosterism : Replace the ester with amides or carbamates to improve metabolic stability.
- In Silico Screening : Dock analogs into MAPK or PI3K crystal structures (PDB IDs) to predict affinity. Validate with enzyme inhibition assays (IC₅₀) .
Data Contradiction Analysis
Q. Why do synthetic yields of this compound vary significantly across studies?
- Methodological Answer : Yield discrepancies (e.g., 55% vs. lower literature values ) often stem from:
- Cyclopropane Stability : Sensitive cyclopropane precursors may degrade under acidic or high-temperature conditions.
- Purification Challenges : Silica gel chromatography may retain polar byproducts; optimize with gradient elution or alternative matrices (e.g., C18 reverse-phase).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
